Prednisone Alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

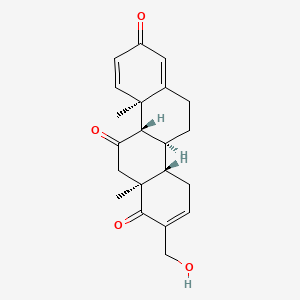

Prednisone Alcohol: is a synthetic corticosteroid that is commonly used to reduce inflammation and suppress the immune system. It is often prescribed for a variety of conditions, including autoimmune diseases, allergic reactions, and certain types of cancer. Prednisone is a prodrug that is converted in the liver to its active form, prednisolone. The combination of prednisone and alcohol is generally not recommended due to the potential for increased side effects and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prednisone is typically synthesized from cortisone or hydrocortisone through a series of chemical reactions. One common method involves the oxidation of hydrocortisone to form prednisone. This process includes steps such as 3, 20-keto protective reaction, 11-keto reduction reaction, and 21-hydroxyl esterification reaction .

Industrial Production Methods: Industrial production of prednisone often involves large-scale chemical synthesis using advanced techniques to ensure high yield and purity. The process may include the use of mixed solvents, catalysts, and protective groups to facilitate the reactions and minimize byproducts .

Chemical Reactions Analysis

Types of Reactions: Prednisone undergoes various chemical reactions, including:

Oxidation: Conversion of hydrocortisone to prednisone.

Reduction: Reduction of 11-keto group to form prednisolone.

Esterification: Formation of esters at the 21-hydroxyl group.

Common Reagents and Conditions:

Oxidizing Agents: Used in the oxidation of hydrocortisone.

Reducing Agents: Employed in the reduction of the 11-keto group.

Catalysts: Such as potassium hydroxide in methanol for esterification reactions.

Major Products:

Prednisolone: The active form of prednisone after reduction.

Various Esters: Formed during esterification reactions.

Scientific Research Applications

Chemistry: Prednisone is used in research to study the synthesis and reactions of corticosteroids. It serves as a model compound for understanding the behavior of similar steroids.

Biology: In biological research, prednisone is used to investigate its effects on inflammation and immune response. It helps in understanding the mechanisms of action of corticosteroids in various biological systems.

Medicine: Prednisone is widely used in clinical research to evaluate its efficacy and safety in treating conditions such as rheumatoid arthritis, lupus, and asthma. It is also studied for its role in managing side effects of chemotherapy .

Industry: In the pharmaceutical industry, prednisone is used as a key ingredient in the formulation of anti-inflammatory and immunosuppressive drugs.

Mechanism of Action

Prednisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to changes in gene expression that result in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The molecular targets include various cytokines and inflammatory mediators, which are downregulated by prednisone, leading to its anti-inflammatory and immunosuppressive effects.

Comparison with Similar Compounds

Prednisolone: The active form of prednisone with similar anti-inflammatory properties.

Methylprednisolone: Another corticosteroid with a similar mechanism of action but different potency and duration of effect.

Dexamethasone: A more potent corticosteroid with a longer duration of action.

Uniqueness: Prednisone is unique in its role as a prodrug that is converted to prednisolone in the liver. This conversion allows for a controlled release of the active compound, making it suitable for various therapeutic applications. Compared to other corticosteroids, prednisone has a balanced profile of anti-inflammatory and immunosuppressive effects, making it a versatile option for treating a wide range of conditions .

Properties

Molecular Formula |

C21H24O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(4aS,4bS,10aR,10bS,12aS)-2-(hydroxymethyl)-10a,12a-dimethyl-4a,4b,5,6,10b,12-hexahydro-4H-chrysene-1,8,11-trione |

InChI |

InChI=1S/C21H24O4/c1-20-8-7-14(23)9-13(20)4-5-15-16-6-3-12(11-22)19(25)21(16,2)10-17(24)18(15)20/h3,7-9,15-16,18,22H,4-6,10-11H2,1-2H3/t15-,16-,18+,20-,21-/m0/s1 |

InChI Key |

ULTHSBJTFLNUCR-VDBJYJQWSA-N |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC=C(C2=O)CO)CCC4=CC(=O)C=C[C@]34C |

Canonical SMILES |

CC12CC(=O)C3C(C1CC=C(C2=O)CO)CCC4=CC(=O)C=CC34C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.